
Leucylvaline
Overview
Description
Leucyl-valine, also known as L-V dipeptide or leu-val, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Leucyl-valine is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Leucyl-valine has been primarily detected in feces.
Mechanism of Action
Target of Action
Leucylvaline, a derivative of the essential amino acid leucine, primarily targets the protein synthesis machinery in cells . The primary targets are tRNA synthetases, which are responsible for attaching leucine to its corresponding tRNA during protein synthesis . This process is crucial for the accurate translation of genetic information into proteins.
Mode of Action
This compound interacts with its targets, the tRNA synthetases, by fitting into the enzyme’s active site, where it is attached to its corresponding tRNA . This interaction is highly specific and is governed by the molecular structure of this compound. The result of this interaction is the formation of leucyl-tRNA, which is then used in the protein synthesis process .
Biochemical Pathways
This compound is involved in the protein synthesis pathway, specifically in the process of tRNA aminoacylation . This process is part of the larger pathway of gene expression, where genetic information is translated into proteins. The downstream effects of this pathway include the production of proteins that are essential for various cellular functions.
Result of Action
The primary result of this compound’s action is the production of proteins. By being incorporated into proteins during synthesis, this compound plays a role in determining the structure and function of these proteins . This can have wide-ranging effects at the molecular and cellular levels, influencing processes such as cell growth, metabolism, and response to environmental stimuli.
Action Environment
Environmental factors can influence the action of this compound, although specific studies on this topic are lacking. Generally, factors such as temperature, pH, and the presence of other molecules can affect the stability and efficacy of amino acids. For example, extreme temperatures or pH levels could potentially denature the enzymes involved in protein synthesis, thereby affecting the incorporation of this compound into proteins .
Biochemical Analysis
Biochemical Properties
Leucylvaline plays a significant role in biochemical reactions, particularly in protein metabolism. It interacts with various enzymes, such as peptidases, which catalyze the hydrolysis of peptide bonds. These interactions are crucial for the breakdown and synthesis of proteins. This compound also interacts with transport proteins that facilitate its movement across cellular membranes, ensuring its availability for metabolic processes .
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of signaling molecules, thereby affecting pathways such as the mTOR pathway, which is vital for cell growth and metabolism. Additionally, this compound can impact gene expression by acting as a substrate for enzymes involved in epigenetic modifications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, this compound may inhibit certain proteases, thereby regulating protein degradation. It can also influence gene expression by interacting with transcription factors and modifying their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in vitro has been observed to affect cellular functions, including alterations in metabolic activity and gene expression patterns .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance protein synthesis and improve metabolic functions. At high doses, it may exhibit toxic effects, such as disrupting cellular homeostasis and inducing oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired physiological response without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the branched-chain amino acid metabolism. It interacts with enzymes such as branched-chain aminotransferase and branched-chain keto acid dehydrogenase, which are crucial for its catabolism and conversion into energy. These interactions can influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by specific transporters and binding proteins. These transporters facilitate its uptake into cells and its distribution to various cellular compartments. The localization and accumulation of this compound can affect its availability for metabolic processes and its overall physiological impact .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be influenced by its subcellular localization, which is often directed by targeting signals or post-translational modifications. These modifications can ensure that this compound reaches specific organelles where it can exert its biochemical effects .
Biological Activity
Leucylvaline, a dipeptide composed of leucine and valine, belongs to the family of branched-chain amino acids (BCAAs). It has garnered attention due to its potential biological activities, particularly in muscle metabolism, cardiovascular health, and cellular stress responses. This article summarizes various studies that elucidate the biological activities of this compound, including its effects on muscle protein synthesis, cardiovascular protection, and stress response modulation.
1. Muscle Protein Synthesis
Research Findings:
this compound has been shown to enhance muscle protein synthesis (MPS) significantly. A study demonstrated that ingestion of whey protein hydrolysate containing this compound led to increased rates of MPS compared to intact whey protein. The peak stimulation of MPS occurred 60 minutes post-ingestion, highlighting the importance of timing in protein supplementation for athletes and individuals engaged in resistance training .
Table 1: Effects of this compound on Muscle Protein Synthesis
Study | Method | Findings |
---|---|---|
Experiment 1 | Whey Protein Hydrolysate | Higher MPS at 60 min post-ingestion compared to control |
Experiment 2 | Dose Comparison | Significant increase in MPS with lower doses of hydrolysate containing this compound |
2. Cardiovascular Protection
Case Studies:
this compound has been investigated for its cardioprotective effects. In a rat model of ischemia-reperfusion injury, both leucine and valine were administered prior to occlusion of the coronary artery. Results indicated that these amino acids significantly reduced the duration of ventricular fibrillation and ventricular tachycardia during the reperfusion phase. This suggests a protective role against arrhythmias and hypotensive effects during cardiac stress .
Table 2: Cardiovascular Effects of this compound
Amino Acid | Effect on Arrhythmias | Blood Pressure Change |
---|---|---|
L-Leucine | Reduced ventricular fibrillation duration (P<0.05) | Hypotensive effect noted |
L-Valine | Reduced ventricular fibrillation (P<0.001) and tachycardia (P<0.05) | Consistently lowered blood pressure |
3. Modulation of Stress Responses
Research Insights:
this compound has been identified as a bioactive peptide that can upregulate heat shock proteins (HSPs) such as HSP70 and HSP25 in skeletal muscle during exercise. A study involving male Wistar rats showed that administration of this compound enhanced the expression of these stress response proteins, which are crucial for cellular protection during metabolic stress .
Table 3: Effects on Heat Shock Proteins
Peptide | HSP Upregulation | Experimental Model |
---|---|---|
This compound | Increased HSP70 and HSP25 expression | Exercise-induced stress in rats |
Scientific Research Applications
Nutritional Applications
Muscle Metabolism and Athletic Performance
Leucylvaline is commonly included in dietary supplements aimed at athletes and bodybuilders due to its role in muscle metabolism. Research indicates that it can help prevent muscle protein breakdown during periods of stress or trauma, making it beneficial for recovery and performance enhancement .
Table 1: Nutritional Benefits of this compound
Biochemical Research
Protein Synthesis and Translational Fidelity
This compound plays a critical role in protein synthesis by influencing translational fidelity through its interaction with leucyl-tRNA synthetase (LeuRS). Studies have shown that LeuRS ensures accurate aminoacylation, which is vital for maintaining the integrity of protein synthesis.
Case Study: LeuRS Knockout Strain Analysis
In a study involving a knockout strain of Saccharomyces cerevisiae, researchers examined the effects of leucyl-tRNA synthetase on tRNA aminoacylation properties. This highlighted the importance of LeuRS in post-transfer editing mechanisms that enhance aminoacylation fidelity.
Metabolic Pathways
Influence on Urea Synthesis
This compound has been implicated in metabolic pathways, particularly in urea synthesis. Research indicates that L-leucine inhibits urea synthesis in rat hepatocytes, suggesting its significant role in nitrogen metabolism.
Table 2: Metabolic Implications of this compound
Metabolic Pathway | Effect | Reference |
---|---|---|
Urea Synthesis | Inhibits synthesis from various nitrogen sources | |
Amino Acid Mistranslation | Affects incorporation of non-proteinogenic amino acids |
Cellular Effects
Impact on Intestinal Enzyme Activities
A study conducted on goats demonstrated that the duodenal infusion of leucine affects digestive enzyme activities such as α-amylase, trypsin, and lipase. This indicates this compound's potential role in enhancing nutrient assimilation through modulation of digestive enzymes.
Therapeutic Potential
Role in Immune Response
Research has explored the use of L-leucine methyl ester to study immune cell dynamics, particularly B and T cell activation. This suggests potential therapeutic applications for this compound in immunology.
Potential Tumor Promoting Activity
Conversely, some studies have indicated that L-leucine and L-isoleucine may act as tumor promoters in certain cancer models, raising questions about their safety profiles under specific conditions.
Properties
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSUKZSLOATHMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Leucyl-Valine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028942 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
72121-02-9 | |
Record name | NSC524458 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.